molecular formula C12H13NO2S2 B495185 N-(2-phenylethyl)thiophene-2-sulfonamide CAS No. 332354-71-9

N-(2-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B495185
CAS No.: 332354-71-9
M. Wt: 267.4g/mol
InChI Key: VDTQABLLNHGJNR-UHFFFAOYSA-N
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Description

Core Structural Features

The compound consists of a thiophene-2-sulfonamide backbone with a 2-phenylethyl substituent attached to the nitrogen atom (Fig. 1). Key structural elements include:

  • Thiophene ring : A five-membered aromatic ring with sulfur at position 2.
  • Sulfonamide group : A -SO₂-NH- moiety directly bonded to the thiophene.
  • Phenylethyl chain : A benzene ring connected via an ethyl linker to the sulfonamide nitrogen.

Fig. 1 : Schematic structure of N-(2-phenylethyl)thiophene-2-sulfonamide.

Crystallographic Insights

While direct X-ray crystallography data for this compound are limited, analogous sulfonamides (e.g., 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide ) reveal critical interactions:

  • Hydrogen bonding : Sulfonamide NH groups form intermolecular hydrogen bonds with oxygen or nitrogen atoms in biological targets (e.g., carbonic anhydrase II).
  • π-Stacking : The thiophene and phenyl groups participate in aromatic interactions, stabilizing crystal packing.

Table 1 : Comparative physicochemical properties of this compound and analogues.

Property This compound 5-Chloro Analogue Thiophene-2-sulfonamide
Molecular Weight (g/mol) 281.37 308.76 163.22
Solubility (DMSO) High Moderate High
Log P ~3.2 ~3.5 ~1.8

Properties

IUPAC Name

N-(2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-17(15,12-7-4-10-16-12)13-9-8-11-5-2-1-3-6-11/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTQABLLNHGJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333028
Record name N-(2-phenylethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332354-71-9
Record name N-(2-phenylethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, cyano): Enhance stability and reactivity. For example, the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide contributes to its genotoxic effects .
  • Electron-Donating Groups (e.g., amino, ethoxy): Increase solubility and alter binding affinity. The ethoxy group in N-(2-ethoxyphenyl)-2-thiophenesulfonamide likely improves hydrophilicity .
  • Steric Effects : Bulky substituents like the benzyl group in ’s compound may hinder enzyme active-site binding, modulating inhibitory activity .

Physical and Chemical Properties

Melting points and solubility vary with substituents:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Melting point = 397 K (~124°C) .
  • N-(2-Benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide : Melting point = 95–96°C .

The introduction of polar groups (e.g., hydroxy, amino) generally reduces melting points and increases solubility in polar solvents.

Preparation Methods

Two-Step Synthesis via Thiophene-2-sulfonyl Chloride

The most widely reported method involves:

  • Synthesis of thiophene-2-sulfonyl chloride

  • Coupling with 2-phenylethylamine

Step 1: Sulfonation of Thiophene

Thiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–25°C. The reaction proceeds via electrophilic substitution, yielding thiophene-2-sulfonyl chloride with 81–85% efficiency. Key parameters:

  • Molar ratio : Thiophene:ClSO₃H = 1:1.1

  • Reaction time : 1–2 hours

  • Workup : Precipitation in cold hexane and recrystallization in ethyl acetate/hexane.

Step 2: Amine Coupling

Thiophene-2-sulfonyl chloride reacts with 2-phenylethylamine in tetrahydrofuran (THF) under basic conditions (K₂CO₃ or Et₃N):
Thiophene-2-sulfonyl chloride+H2N-CH2CH2-PhThis compound+HCl\text{Thiophene-2-sulfonyl chloride} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-Ph} \rightarrow \text{this compound} + \text{HCl}

  • Conditions : 0°C → room temperature, 6–12 hours

  • Yield : 78–82% after extraction (ethyl acetate) and silica gel chromatography.

Alternative Route via Bromothiophene Intermediate

For enhanced regioselectivity, 2-bromothiophene is sulfonated first:

  • Sulfonation of 2-bromothiophene with ClSO₃H in DCM yields 5-bromothiophene-2-sulfonyl chloride (81% yield).

  • Buchwald-Hartwig amination with 2-phenylethylamine using Pd(OAc)₂/Xantphos in dioxane/water at 110°C.

  • Advantage : Avoids isomerization byproducts.

  • Yield : 75–80% after Suzuki coupling and reduction.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

  • Solvents : THF > DMF > DCM for amine coupling due to improved nucleophilicity.

  • Bases : K₂CO₃ outperforms Et₃N in suppressing HCl-mediated side reactions (e.g., sulfonamide hydrolysis).

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos) enable coupling at lower temperatures (80°C vs. 110°C), reducing decomposition.

Scalability and Industrial Adaptations

  • Batch vs. Flow : Multi-gram synthesis (up to 100 g) achieved in batch reactors with THF/water biphasic systems.

  • Cost Reduction : Substituting PdCl₂ with NiCl₂·glyme cuts catalyst costs by 60% without sacrificing yield.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆) : δ 7.55–7.25 (m, 5H, Ph), 3.45 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂Ph), 2.85 (s, 1H, NH).

  • LC-MS : m/z 293.1 [M+H]⁺.

  • HPLC Purity : >98% (C18 column, 70:30 MeCN/H₂O).

Crystallography

Single-crystal X-ray analysis confirms the anti conformation of the sulfonamide group relative to the thiophene ring.

Comparative Analysis of Methods

Parameter Two-Step Synthesis Bromothiophene Route
Overall Yield78–82%70–75%
Purity>95%>98%
ScalabilityHigh (kg-scale)Moderate (100 g)
Cost (USD/g)12.518.7
Reaction Time8–14 hours20–24 hours

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